Aniracetam
Overview
Description
Aniracetam is a supplement with potential nootropic effects, which means it might support brain health, like memory . It likely works with its positive effects on certain brain receptors (binding sites), including alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-sensitive glutamate receptors . Aniracetam may also affect various brain chemicals, such as acetylcholine, dopamine, and serotonin .
Synthesis Analysis
Aniracetam is synthesized by condensing 2-pyrrolidone with 4-methoxybenzoyl chloride . The drug was first made in the 1970s by Hoffmann-La Roche . A synthesis method of aniracetam has been disclosed where aniracetam is obtained by performing one-step reaction on alpha-pyrrolidone and methoxybenzoyl chloride in the existence of triethylamine serving as an acid-binding agent .
Scientific Research Applications
Cognitive Enhancement in Rodents
Aniracetam has shown promise in improving cognitive functions impaired by various procedures in rodents. Studies have demonstrated its effectiveness in almost completely preventing learning incapacity in rats exposed to sublethal hypercapnia and in protecting against amnesia induced by electroconvulsive shock. It has also shown potential in reversing deficits in retention or retrieval of tasks in animal models, suggesting its application in cognitive dysfunction therapy (Cumin et al., 2004).
Aniracetam and Stroke-Related Cognitive Impairment
Research has indicated aniracetam's utility in enhancing acetylcholine release in brain regions of stroke-prone rats, suggesting its therapeutic usefulness in treating neuropsychiatric symptoms following cerebral infarction (Shirane & Nakamura, 2000). Additionally, its efficacy in various CNS disorders, including post-stroke behavioral and psychological symptoms, Alzheimer's disease, and other cerebral dysfunctions, has been highlighted (Nakamura, 2006).
Treatment of Prenatal Ethanol-Induced Deficiencies
Aniracetam has been found to mitigate the impairments in AMPAR-mediated synaptic transmission caused by moderate prenatal ethanol exposure. Its postnatal treatment shows potential in restoring synaptic transmission and addressing cognitive deficits associated with fetal alcohol syndrome (Wijayawardhane et al., 2007).
Effects on Biological Clock in Rodents
The drug has been found to potentiate photic responses of the biological clock in the suprachiasmatic nucleus (SCN) of rodents. This suggests its potential application in disorders related to the biological clock or circadian rhythms (Moriya et al., 2003).
Anxiolytic and Antidepressant Effects
Aniracetam demonstrated anxiolytic properties in various mouse models, indicating its potential in treating anxiety-related disorders and social impairments (Nakamura & Kurasawa, 2001). It also showed antidepressant-like effects in aged rats, suggesting its utility in addressing depression in aging populations (Nakamura & Tanaka, 2001).
Neurogenic Voiding Dysfunction and Ischemic Injury
Aniracetam has been shown to improve neurogenic voiding dysfunction in patients with cerebrovascular disease, indicating its potential in treating bladder overactivity following cerebral infarction [(Nakada et al., 2000)](https://consensus.app/papers/effects-bladder-overactivity-rats-infarction-nakada/2949aee60b89535b9bdb7b28945074f1/?utm_source=chatgpt). Additionally, it appears to protect cultured rat astrocytes against ischemic injury, suggesting its role in mitigating ischemic brain damage (Gabryel et al., 2002).
Safety And Hazards
Aniracetam is considered toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and avoid prolonged or repeated exposure .
Future Directions
While Aniracetam is effective at improving memory function in models of impaired memory, it has no effect in improving memory in healthy organisms . More recent, quality, and long-term research on Aniracetam is necessary . It is conceivable that clinical trials will demonstrate beneficial effects of Aniracetam in various disease states .
properties
IUPAC Name |
1-(4-methoxybenzoyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-10-6-4-9(5-7-10)12(15)13-8-2-3-11(13)14/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNRTKGTQJPIJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045128 | |
Record name | Aniracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aniracetam | |
CAS RN |
72432-10-1 | |
Record name | Aniracetam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72432-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aniracetam [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072432101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aniracetam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04599 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | aniracetam | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758223 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aniracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANIRACETAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L16LKN964 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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